molecular formula C10H13N3O B2529269 3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one CAS No. 1873249-50-3

3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one

Cat. No.: B2529269
CAS No.: 1873249-50-3
M. Wt: 191.234
InChI Key: JEDCWUHNDDBDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one is a synthetic organic compound with the molecular formula C9H11N3O and an average molecular weight of 177.21 g/mol . This compound belongs to the pyrido[3,4-b][1,4]diazepinone class of heterocyclic structures, which are of significant interest in medicinal and heterocyclic chemistry research. While specific pharmacological applications for this analog are still being explored, closely related diazepinone scaffolds are known to exhibit a range of biological activities and are frequently investigated as core structures in the development of novel therapeutic agents . For instance, pyrido-diazepinone derivatives have been synthesized and studied for their potential as noncompetitive metabotropic glutamate receptor antagonists, and similar frameworks are found in compounds with anxiolytic and antipsychotic properties . The presence of the diazepinone ring system introduces molecular flexibility and a specific three-dimensional conformation, as confirmed by X-ray crystallography studies on analogous molecules, which can be critical for interaction with biological targets . This product is provided as a powder and is recommended for storage at room temperature . It is intended for research and development purposes in laboratory settings only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3,3-dimethyl-4,5-dihydro-1H-pyrido[3,4-b][1,4]diazepin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2)6-12-8-5-11-4-3-7(8)13-9(10)14/h3-5,12H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDCWUHNDDBDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(C=CN=C2)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-tert-Butoxycarbonylaminopyridine

The ortho-lithiation of 3-tert-butoxycarbonylaminopyridine in tetrahydrofuran (THF) at −78°C, followed by reaction with N,N-diethylbenzamide, yields 3-amino-4-benzoylpyridine intermediates. This method exploits the directing effects of the tert-butoxycarbonyl (Boc) group to achieve regioselective functionalization at the pyridine C4 position. After hydrolysis with trifluoroacetic acid (TFA) in dichloroethane, the Boc group is cleaved to afford 3-amino-4-benzoylpyridine in 94–97% yield.

Cyclization to Pyridodiazepinone

Cyclization of 3-amino-4-benzoylpyridine with methylamine derivatives in N,N-dimethylformamide (DMF) under basic conditions (sodium hydride) generates the diazepinone core. Subsequent methylation using iodomethane at 25°C introduces the 3,3-dimethyl substituents, yielding the target compound in 73% yield. This pathway is notable for its simplicity and high regiocontrol, though it requires stringent temperature control during lithiation.

Condensation of 2,3-Diaminopyridines with Ethyl Aroylacetates

Regiospecific Cyclocondensation

Reaction of 2,3-diaminopyridines with ethyl aroylacetates in refluxing xylene (120°C) produces 3,5-dihydro-4H-pyrido[2,3-b]diazepin-4-ones via a one-pot condensation. The open-chain intermediates, such as ethyl 3-(2-aminopyridin-3-ylamino)-3-phenylpropanoate, were isolated in some cases, confirming a stepwise mechanism. This method exhibits excellent regioselectivity, with no competing regioisomers detected.

Structural Validation via X-Ray Crystallography

The X-ray crystal structure of a related compound, 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b]diazepin-4-one, revealed a nonplanar conformation due to torsional strain in the seven-membered ring. The dihedral angle between the pyridine and phenyl rings was 49.8°, underscoring the structural rigidity imparted by the diazepinone moiety.

Acid-Catalyzed Cyclization of Carboxamides

High-Yield Cyclization in Sulfolane

A patent method describes the cyclization of N-(2-chloro-3-pyridinyl)carboxamides in sulfolane at 120°C with catalytic sulfuric acid, achieving yields up to 95.5%. For example, 4-amino-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide cyclizes to form the diazepinone core within 2.5 hours. This method is advantageous for scalability but requires careful handling of corrosive acids.

Potassium tert-Butoxide-Mediated Cyclocondensation

Guanidine-Based Synthesis

Reaction of dimethyl pyridine-3,4-dicarboxylate with dicyandiamide in N,N-dimethylformamide (DMF) using potassium tert-butoxide as a base yields N-(1,5-dioxo-2,5-dihydro-1H-pyrido[3,4-e]diazepin-3-yl)cyanamide. Although this method produced lower yields (39%), it demonstrates the versatility of guanidine derivatives in constructing the diazepinone framework.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Key Advantage
Ortho-directed lithiation n-BuLi, N,N-diethylbenzamide, TFA −78°C to 25°C, DMF 73% High regioselectivity
Ethyl aroylacetate condensation 2,3-Diaminopyridine, ethyl aroylacetate Xylene, 120°C 83–97% Regiospecific, one-pot synthesis
Acid-catalyzed cyclization H2SO4, sulfolane 120°C, 2.5 h 95.5% Scalability, high yield
Guanidine cyclocondensation KOtBu, DMF RT, 12 h 39% Utilizes guanidine derivatives

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,3-dimethyl-pyrido-diazepin-2-one with structurally related diazepinones and benzodiazepine analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
3,3-Dimethyl-pyrido-diazepin-2-one Pyrido[3,4-b][1,4]diazepin-2-one 3,3-dimethyl C₁₀H₁₃N₃O* 191.23* Enhanced steric bulk; potential metabolic stability Inferred
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one Pyrido[3,4-b][1,4]diazepin-2-one None C₈H₉N₃O 163.18 Unsubstituted core; baseline reactivity
3-Ethyl-pyrido-diazepin-2-one Pyrido[3,4-b][1,4]diazepin-2-one 3-ethyl C₁₀H₁₃N₃O 191.23 Increased lipophilicity vs. methyl
5-(3,4-Dimethoxybenzoyl)-4-methyl-benzo-diazepin-2-one Benzo[b][1,4]diazepin-2-one 4-methyl, 5-(3,4-dimethoxybenzoyl) C₂₀H₁₉N₂O₄ 340.40 Extended aromatic system; enhanced UV activity
4-Methyl-dipyrido-diazepin-6-one Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one 4-methyl C₁₂H₁₀N₄O 226.23 Rigid bicyclic framework; pharmaceutical impurity

*Calculated based on and structural analogs.

Key Observations:
  • Lipophilicity : The ethyl analog (C₁₀H₁₃N₃O) may exhibit higher logP values than the dimethyl variant, influencing membrane permeability .
  • Aromatic Systems : Benzo-fused derivatives () show broader π-conjugation, which could improve fluorescence properties or receptor affinity but increase molecular weight .
Reactivity and Stability
  • Pyrido-Diazepinones: The unsubstituted derivative (C₈H₉N₃O) is a versatile building block for further functionalization, as noted in , whereas the dimethyl variant may resist electrophilic substitution due to steric hindrance .
  • Pharmaceutical Impurities : Derivatives like 4-methyl-dipyrido-diazepin-6-one (CAS 287980-84-1) are monitored as impurities in drug synthesis, highlighting the importance of substituent placement on stability .

Commercial and Industrial Relevance

  • Pricing : Similar compounds range from €200–€2,000 per 500 mg, depending on purity and substitution (e.g., 3-ethyl analog in ) .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 3,3-dimethyl-pyridodiazepin-2-one, and how are they applied?

  • Answer : Essential techniques include 1H/13C NMR (to confirm hydrogen/carbon environments and substituent positions), mass spectrometry (to verify molecular weight and fragmentation patterns), and FT-IR (to identify functional groups like the lactam carbonyl). For example, the molecular weight (163.18 g/mol) and IUPAC name provided in should align with MS and NMR data. Cross-referencing with databases like PubChem (CID: 53470953) ensures consistency .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : Synthesis often involves multi-step condensation reactions. highlights a method using α-amino acid methyl esters condensed with oxazine-dione intermediates to form pyridodiazepine scaffolds. Reaction optimization may require temperature control (e.g., 60–80°C) and solvents like DMF or acetonitrile .

Q. How should researchers ensure the compound’s stability during storage?

  • Answer : Storage at room temperature in airtight, light-protected containers is recommended (per ). Stability tests under varying pH and humidity conditions are advised, with periodic HPLC analysis (as in ) to monitor degradation (>95% purity threshold) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Answer : Key factors include:

  • Catalysts : Use of Pd-based catalysts for cross-coupling steps (e.g., introducing substituents).
  • Solvents : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.
  • Temperature : Gradual heating (e.g., reflux at 110°C) minimizes side reactions.
    emphasizes iterative optimization via Design of Experiments (DoE) to balance variables .

Q. What computational strategies predict the compound’s reactivity or binding affinity?

  • Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO gaps), while molecular docking simulates interactions with biological targets (e.g., enzymes or receptors). notes structural analogs with halogen substituents showing enhanced binding, suggesting similar modeling for this compound .

Q. How can researchers resolve contradictions in spectral data across studies?

  • Answer : Contradictions may arise from tautomerism or impurities. Strategies include:

  • Multi-technique validation : Combine NMR, X-ray crystallography, and high-resolution MS.
  • Reference standards : Use certified materials (e.g., CAS 885271-88-5 from ) for calibration .

Q. What approaches are used to study structure-activity relationships (SAR) for this scaffold?

  • Answer : SAR studies involve synthesizing derivatives (e.g., halogenated or alkylated analogs) and testing biological activity. and highlight modifications at the 3,3-dimethyl and pyrido positions, with bioassays (e.g., enzyme inhibition) to correlate structural changes with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.